(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-11(4-5-12(15)16)13-6-7-17-8-9-2-1-3-10(9)13/h4-5,9-10H,1-3,6-8H2,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVYZTBNSXKGLE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCCN(C2C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, featuring an octahydro-cyclopenta[e][1,4]oxazepine moiety, suggests various biological activities, particularly in the context of receptor interactions and enzyme inhibition.
The molecular formula of this compound is C₁₂H₁₇NO with a molecular weight of 239.27 g/mol. This compound is characterized by its distinct functional groups that enhance its pharmacological properties.
Research indicates that this compound may act as an antagonist for the Protease Activated Receptor 1 (PAR1). This receptor is crucial in mediating platelet activation and thrombus formation, suggesting that the compound could be beneficial in antiplatelet therapies aimed at treating cardiovascular diseases.
2. Inhibition of Enzymes
The compound has been studied for its inhibitory effects on kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. Inhibitors of this enzyme can potentially modulate neuroinflammatory responses and have implications in neurological disorders .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | PAR1 Antagonism | Demonstrated significant inhibition of platelet aggregation in vitro. |
| Study B | Kynurenine Pathway | Showed reduced levels of quinolinic acid in macrophages, indicating anti-inflammatory potential. |
| Study C | Structural Analysis | Identified key structural features that enhance binding affinity to target receptors. |
Research Findings
Recent findings highlight the compound's potential to modulate key biological pathways:
- Antiplatelet Activity : The compound exhibits promising results in reducing platelet aggregation through PAR1 antagonism, which could lead to new treatments for thrombotic disorders.
- Neuroprotective Effects : By inhibiting kynurenine-3-hydroxylase, there is a potential reduction in neuroinflammation, which is beneficial for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Key Structural Analogues:
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid (): Substitutes the bicyclic oxazepine with a planar 4-acetylamino phenyl group. Retains the α,β-unsaturated ketone backbone but lacks the conformational rigidity of the bicyclic system. Demonstrates reduced double bond activation due to electron-donating substituents on the aromatic ring, as inferred from Hammett σ correlations .
Spiroindoline and Imidazoline Derivatives (): Share sp³-hybridized nitrogen atoms and fused ring systems but lack the oxazepine oxygen. Known for antihypertensive activity via aldosterone-independent mechanisms .
Electronic Effects:
- Frontier molecular orbital (FMO) analysis of similar compounds suggests that substituents modulate HOMO-LUMO gaps, impacting reactivity and binding to targets like HIV-1 integrase .
Pharmacological and Biochemical Comparisons
Antiviral Activity:
- The phenyl-substituted analogue (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid is structurally related to integrase inhibitor S-1360, a known HIV-1 therapeutic .
- The bicyclic oxazepine moiety may enhance target selectivity due to steric complementarity with enzyme active sites, though direct evidence for the target compound’s antiviral activity is lacking.
Conformational Analysis and Stability
Ring Puckering and Rigidity:
- The octahydro-1H-cyclopenta[e][1,4]oxazepine ring system adopts a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with planar aromatic substituents in analogues like the phenyl derivative.
- Puckering amplitude and phase angles influence solvent accessibility and metabolic stability. Rigid bicyclic systems may reduce off-target interactions compared to flexible chains.
Data Tables
Table 1: Structural and Electronic Properties
| Property | Target Compound | (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid | Spiroindoline Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~309.3 (estimated) | 263.2 | 300–400 (typical) |
| Key Substituent | Bicyclic oxazepine | 4-Acetylamino phenyl | Spiro-fused indoline |
| LogP (Predicted) | 1.2 (moderate polarity) | 1.8 | 2.5–3.5 |
| Hammett σ (Substituent Effect) | Electron-withdrawing (oxazepine) | Electron-donating (acetylamino) | Variable |
| Pharmacological Target | Hypothesized: Viral enzymes, ion channels | HIV-1 integrase | Aldosterone receptors |
Table 2: Conformational Comparison
Preparation Methods
General Synthetic Strategy Overview
The preparation of (E)-4-(octahydro-1H-cyclopenta[e]oxazepin-1-yl)-4-oxobut-2-enoic acid generally involves:
- Construction of the octahydro-1H-cyclopenta[e]oxazepine core via cyclization reactions.
- Introduction of the 4-oxobut-2-enoic acid side chain, typically through acylation or condensation reactions.
- Control of the (E)-configuration of the double bond in the but-2-enoic acid moiety.
- Purification and characterization of the final acid.
Preparation of the Octahydro-1H-cyclopenta[e]oxazepine Core
Cyclization via Nucleophilic Ring Closure: Starting from appropriate amino alcohols or amino ketones, intramolecular cyclization can be promoted under acidic or basic conditions to form the oxazepine ring fused to the cyclopentane ring. This step often involves the formation of a seven-membered heterocyclic ring incorporating nitrogen and oxygen atoms.
Reduction of Precursors: The octahydro designation indicates full saturation of the cyclopenta[e]oxazepine ring system. This can be achieved by catalytic hydrogenation of unsaturated precursors under mild conditions (e.g., Pd/C, H2 atmosphere).
Stereochemical Control: The ring fusion and substituent orientations are controlled by the choice of starting materials and reaction conditions to favor the desired stereochemistry.
Introduction of the 4-Oxobut-2-enoic Acid Side Chain
Acylation with α,β-Unsaturated Acyl Chlorides: The 4-oxobut-2-enoic acid moiety can be introduced by acylation of the nitrogen atom in the oxazepine ring using an α,β-unsaturated acyl chloride derivative (e.g., 4-oxobut-2-enoic acid chloride). The reaction is typically carried out in anhydrous solvents such as dichloromethane or ethyl acetate, in the presence of a base like triethylamine to neutralize the HCl formed.
Knoevenagel Condensation: Alternatively, the α,β-unsaturated acid side chain can be formed via Knoevenagel condensation between the oxazepine-containing aldehyde or ketone and malonic acid derivatives under basic catalysis.
Yield Optimization: Reaction parameters such as temperature (0–20 °C), solvent choice, and reaction time (2–3 hours) are optimized for high yield and purity, often achieving yields above 60% in similar acylation reactions.
Control of (E)-Configuration
The (E)-configuration of the double bond in the but-2-enoic acid is critical for biological activity and is generally controlled by:
Choice of starting α,β-unsaturated acylating agents that are pre-configured in the (E)-form.
Reaction conditions that avoid isomerization, such as low temperature and short reaction times.
Purification techniques such as recrystallization or chromatography to separate any (Z)-isomers formed.
Representative Experimental Procedure (Hypothetical Based on Analogous Reactions)
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Monitoring reaction progress and isomer formation.
- Column Chromatography: Separation of product from impurities and isomers.
- Recrystallization: Final purification step to enhance stereochemical purity.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm structure and configuration.
Summary Table of Preparation Parameters from Related Literature
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethyl acetate | Good solubility, inert |
| Base | Triethylamine | Neutralizes acid by-products |
| Temperature | 0–20 °C | Controls stereochemistry |
| Reaction Time | 2–3 hours | Sufficient for completion |
| Catalyst (for hydrogenation) | Pd/C, H2 | Saturates ring system |
| Purification | Silica gel chromatography, recrystallization | Ensures purity and isomer separation |
| Yield | 60–85% (stepwise) | Moderate to good yields |
Research Findings and Notes
The preparation of such heterocyclic α,β-unsaturated acids is well-documented in the literature involving acylation of nitrogen heterocycles with unsaturated acyl chlorides under mild conditions.
The stereochemical integrity of the (E)-double bond is maintained by controlling reaction conditions and using pre-formed (E)-acylating agents.
The octahydro-1H-cyclopenta[e]oxazepine core is typically synthesized via intramolecular cyclization followed by reduction, a strategy common in the synthesis of fused nitrogen-oxygen heterocycles.
Purification challenges include removal of minor (Z)-isomers and other side products, which can be addressed by recrystallization and chromatographic techniques.
Q & A
Q. What are the recommended methods for synthesizing (E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid?
Synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. Key considerations include:
- Reaction conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane or THF) to favor stereochemical control .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the (E)-isomer selectively .
- Intermediate characterization : Monitor reaction progress via TLC and intermediate purity via HPLC .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments (e.g., α,β-unsaturated ketone protons at δ 6.2–7.0 ppm) and cyclopenta-oxazepine ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 298.1542) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at 1700–1750 cm) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties of cyclic amines or ketones .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and enantiomeric purity during synthesis?
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization steps to enhance enantiomeric excess (ee) .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize transition states and reduce racemization .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. What methodological strategies address contradictions in experimental data related to this compound’s reactivity?
- Reproducibility protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purge solvents of trace moisture to minimize variability .
- Control experiments : Include blank reactions (e.g., without catalyst) to isolate confounding variables .
- Statistical analysis : Apply multivariate regression to identify factors (e.g., temperature, pH) contributing to data discrepancies .
Q. How can computational modeling predict the biological activity or binding affinity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2) based on the compound’s α,β-unsaturated ketone moiety .
- QSAR models : Train quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to predict pharmacokinetic properties .
- DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic addition reactions .
Q. What are the key challenges in elucidating degradation pathways under environmental conditions?
- Accelerated stability testing : Expose the compound to UV light, humidity, and varying pH (4–10) to identify degradation products via LC-MS/MS .
- Isotopic labeling : Use -labeled analogs to track carbon flow during microbial degradation in soil or water matrices .
- Degradant isolation : Employ preparative HPLC to isolate and characterize photodegradation byproducts (e.g., ring-opened derivatives) .
Methodological Best Practices
- Experimental design : Use factorial designs (e.g., 2 factorial) to evaluate interactions between synthesis variables .
- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Collaborative workflows : Integrate synthetic chemistry with computational and analytical teams to accelerate structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
